REACTION_CXSMILES
|
C(O[C:4]([C:6]1[CH:7]=[C:8]2[CH:14]=[C:13]([CH2:15]OC)[O:12][C:9]2=[N:10][CH:11]=1)=O)C.O1[C:22]2=[N:23][CH:24]=C(CCCNC)C=[C:21]2C=C1>>[CH3:24][NH:23][CH2:22][CH2:21][CH2:4][C:6]1[CH:7]=[C:8]2[CH:14]=[C:13]([CH3:15])[O:12][C:9]2=[N:10][CH:11]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1C=C2C(=NC1)OC(=C2)COC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1C=CC=2C1=NC=C(C2)CCCNC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
CNCCCC=1C=C2C(=NC1)OC(=C2)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |